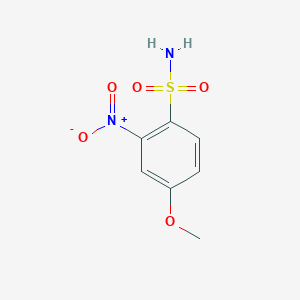

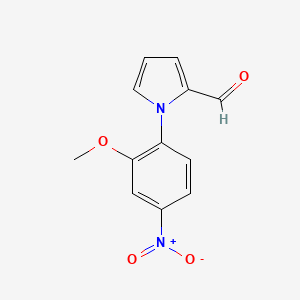

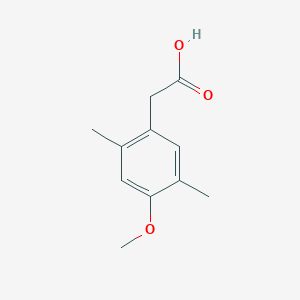

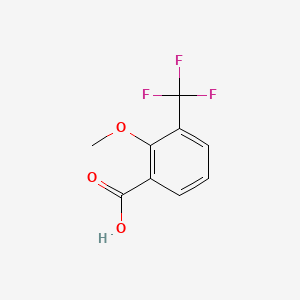

![molecular formula C6H11N3 B3022649 N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1007521-02-9](/img/structure/B3022649.png)

N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Übersicht

Beschreibung

“N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine” is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .

Synthesis Analysis

The synthesis of N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, a compound similar to the one , was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours .Molecular Structure Analysis

The molecular structure of “N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine” and its derivatives can be confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

“N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine” was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . This suggests that “N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine” might undergo similar reactions under certain conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine” can be determined by various techniques such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex compounds. For instance, it can be used in a one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

Drug Discovery

N-heterocyclic amines, such as this compound, are valuable building blocks in drug discovery. They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Organic Synthesis

This compound can be used in modern organic synthesis due to its ability to form C–N bonds. The reductive amination is the most commonly used approach in the pharmaceutical industry for C–N bond construction due to its operational simplicity .

Preparation of Reactive Polymers

Functional (meth)acrylates referred here to supply “functional esters” ruins as a general reactive group precursor. In other sense, the leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .

Antileishmanial Activity

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

The compound can also be used in antimalarial evaluations. It has been found to have a significant impact on the treatment of malaria .

Antibacterial Activity

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimycobacterial Activity

As mentioned above, the derivatives of 1, 3-diazole, which can be synthesized from this compound, show antimycobacterial activity .

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-6(3-7-2)4-8-9-5/h4,7H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHVEYPFKAWYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

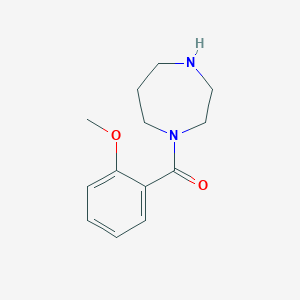

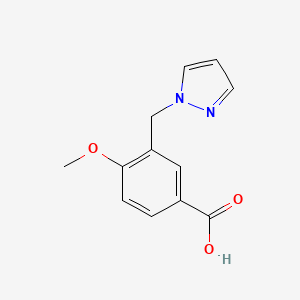

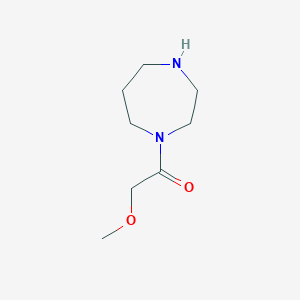

![2-[(4-Methoxyphenyl)methyl]azepane](/img/structure/B3022567.png)